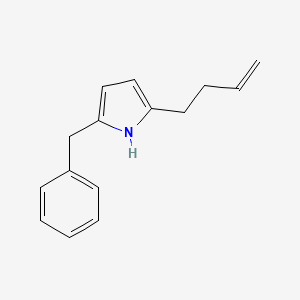
2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole (2ME5EP) is a relatively new compound that has been studied for its potential applications in scientific research. It is a heterocyclic organic compound, which is composed of a five-membered ring containing one nitrogen atom and four carbon atoms. This compound belongs to the class of pyrroles and is an alkyl-substituted derivative of pyrrole. 2ME5EP has been studied for its potential applications in research related to biochemistry, pharmacology, and drug development.
科学的研究の応用
2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole has been studied for its potential applications in scientific research, particularly in biochemistry, pharmacology, and drug development. It has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has also been studied for its potential applications in the development of novel antibiotics, as well as in the development of new treatments for cancer.
作用機序
The mechanism of action of 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole is thought to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of inflammatory mediators and is known to be involved in the development of various diseases such as arthritis, asthma, and cancer. By inhibiting the activity of COX-2, this compound can potentially reduce the symptoms associated with these conditions.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects on the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has also been found to exert anti-inflammatory and anti-oxidant effects, as well as to possess anti-cancer properties.
実験室実験の利点と制限
The use of 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole in laboratory experiments has a number of advantages. It is a relatively inexpensive compound that is easy to synthesize and can be used in a wide range of experiments. Additionally, this compound has been found to have a number of beneficial biochemical and physiological effects, making it a useful tool for researchers studying various diseases. However, it should be noted that this compound is a relatively new compound and its effects on humans are still largely unknown. As such, caution should be taken when using this compound in experiments involving human subjects.
将来の方向性
The potential applications of 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole are still largely unexplored. Further research is needed to fully understand the biochemical and physiological effects of this compound, as well as to determine its potential applications in the development of new treatments for various diseases. Additionally, further research is also needed to explore the potential of this compound as an antibiotic, as well as to investigate its potential as a cancer treatment. Finally, further research is also needed to explore the potential of this compound as a tool for the development of new drugs and therapies.
合成法
2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole can be synthesized using a variety of methods, including a palladium-catalyzed cross-coupling reaction between 4-methylpent-3-en-1-yl bromide and 5-ethyl-1H-pyrrole. This method has been found to be a reliable and efficient way of synthesizing this compound in high yields. Additionally, this compound can also be synthesized by a palladium-catalyzed cross-coupling reaction between 4-methylpent-3-en-1-yl chloride and 5-ethyl-1H-pyrrole.
特性
IUPAC Name |
2-ethyl-5-(4-methylpent-3-enyl)-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-11-8-9-12(13-11)7-5-6-10(2)3/h6,8-9,13H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJWFKYDMGYHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1)CCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)



![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)




![2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole](/img/structure/B6303335.png)